molecular formula C22H16BrN3O B6138054 2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide

2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B6138054
M. Wt: 418.3 g/mol
InChI Key: RIAONAZVPPQGOW-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Amidation: The carboxylic acid group on the quinoline ring can be converted to the carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions could target the quinoline ring or the bromine substituent.

    Substitution: The bromine atom on the phenyl ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) might be employed.

    Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the methyl group might yield a carboxylic acid, while substitution of the bromine atom could introduce various functional groups.

Scientific Research Applications

2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays to study enzyme interactions or cellular pathways.

    Medicine: Investigation as a potential therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound is being investigated as an anticancer agent, it might inhibit a specific enzyme or signaling pathway involved in cell proliferation. Molecular docking studies and in vitro assays would be used to elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the bromine and pyridine substituents.

    2-(3-chlorophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    2-(3-bromophenyl)-N-(2-pyridyl)quinoline-4-carboxamide: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

The presence of the bromine atom and the specific substitution pattern on the pyridine ring may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O/c1-14-9-10-24-21(11-14)26-22(27)18-13-20(15-5-4-6-16(23)12-15)25-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAONAZVPPQGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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